Acid-PEG4-mono-methyl ester

Orthogonal protection strategy Stepwise bioconjugation PROTAC synthesis

Acid-PEG4-mono-methyl ester (CAS 2028284-75-3) is a heterobifunctional PEG4 linker with a free carboxylic acid for immediate amine coupling and a methyl ester-protected carboxyl requiring only basic hydrolysis for activation—enabling clean, orthogonal, sequential conjugation without cross-reactivity. This eliminates a full protection/deprotection cycle versus single-acid linkers, and its methyl ester deprotection tolerates acid-sensitive payloads (glycosides, acetals, ketals) that would degrade under standard Boc-deprotection conditions. The PEG4 spacer enforces a constrained inter-ligand distance critical for productive ternary complex geometry in PROTAC development. Available in stock at research-grade quantities with ≥98% purity.

Molecular Formula C13H24O8
Molecular Weight 308.32 g/mol
Cat. No. B605140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG4-mono-methyl ester
SynonymsAcid-PEG4-mono-methyl ester
Molecular FormulaC13H24O8
Molecular Weight308.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15)
InChIKeyMOGNNSWXCSXEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG4-mono-methyl ester (CAS 2028284-75-3): Heterobifunctional PEG4 Linker for Stepwise PROTAC and Bioconjugation Synthesis


Acid-PEG4-mono-methyl ester (CAS 2028284-75-3) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal carboxylic acid and a methyl ester-protected carboxyl group separated by a PEG4 spacer (four ethylene glycol units) . With molecular formula C13H24O8 and molecular weight 308.32 g/mol, this compound belongs to the PEG and alkyl/ether classes of PROTAC linkers and serves as a modular building block for stepwise conjugation in targeted protein degradation and bioconjugation applications .

Why Acid-PEG4-mono-methyl ester Cannot Be Substituted with Generic m-PEG4-acid or Boc-NH-PEG4-acid


Generic substitution among PEG4 linkers fails because functional group identity and protection strategy fundamentally determine synthetic workflow feasibility, intermediate stability, and final conjugate integrity. Acid-PEG4-mono-methyl ester possesses two differentiated carboxyl functionalities—one free carboxylic acid for immediate coupling and one methyl ester-protected carboxyl requiring basic hydrolysis for activation—enabling orthogonal, sequential conjugation without cross-reactivity . In contrast, simpler analogs like m-PEG4-acid (CAS 67319-28-2) offer only a single reactive terminus, precluding stepwise bifunctional derivatization . Boc-protected alternatives such as Boc-NH-PEG4-acid require acidic deprotection conditions incompatible with acid-sensitive payloads, whereas the methyl ester deprotection occurs under basic conditions, offering complementary compatibility [1]. These functional group differences directly impact synthetic route design, protecting group compatibility, and the range of accessible conjugate architectures [2].

Acid-PEG4-mono-methyl ester: Quantitative Differentiation Evidence vs. PEGn Analogs and Alternative Linkers


Orthogonal Reactivity Advantage: Two Differentiated Carboxyl Groups Enable Sequential Conjugation Unavailable in Single-Terminus Analogs

Acid-PEG4-mono-methyl ester provides two chemically differentiated carboxyl functionalities on the same PEG4 scaffold: one free carboxylic acid capable of immediate amide bond formation with primary amines (via EDC or HATU activation), and one methyl ester-protected carboxyl that remains inert during the first coupling and can be subsequently activated via basic hydrolysis . This orthogonal reactivity is absent in m-PEG4-acid (CAS 67319-28-2), which contains only a single terminal carboxylic acid and therefore cannot support stepwise bifunctional derivatization without additional synthetic manipulations .

Orthogonal protection strategy Stepwise bioconjugation PROTAC synthesis

PEG4 Spacer Length: Optimal Conformational Constraint for Sterically Congested PROTAC Ternary Complexes

The PEG4 spacer (four ethylene glycol units) provides a near-rigid conformational span that enforces a well-defined inter-ligand distance, which is particularly advantageous for engaging sterically congested or buried binding pockets where longer, more flexible linkers may introduce entropic penalties or permit off-target collisions [1]. Systematic structure-activity relationship (SAR) studies in PROTAC development have established that progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude, demonstrating that PEG length is not a passive tether but an active conformational tuner [1].

PROTAC linker optimization Ternary complex formation Conformational tuning

PEG Chain Length vs. ADC Pharmacokinetics: PEG4 as Baseline Reference for Hydrophobicity-Modulated Clearance

In a comparative study of cleavable pendant-type PEG linkers for antibody-drug conjugates (ADCs) with DAR8 loading, PEG4 served as the baseline comparator against PEG8 and PEG12 variants. Pharmacokinetic evaluation demonstrated that DAR8-ADCs constructed with PEG8 and PEG12 exhibited superior PK profiles compared to those with PEG4 and DAR4-ADCs without PEG [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length progressively reduced conjugate hydrophobicity, with aggregates content decreasing as PEG length increased [1].

ADC pharmacokinetics Linker hydrophilicity DAR optimization

Molecular Weight Precision: 308.32 g/mol Enables Accurate Stoichiometric Control in PROTAC Library Synthesis

Acid-PEG4-mono-methyl ester has a precisely defined molecular weight of 308.32 g/mol (C13H24O8) with monodisperse PEG4 chain architecture . This discrete molecular weight contrasts with polydisperse PEG reagents commonly used in protein PEGylation, enabling accurate molar calculations for stoichiometric control during PROTAC library synthesis and small-molecule conjugate preparation . Acid-PEG6-mono-methyl ester (M.W. 396.43 g/mol) and Acid-PEG8-mono-methyl ester (M.W. ~484.5 g/mol) provide stepwise increases of approximately 88 Da per additional ethylene glycol unit .

PROTAC library synthesis Stoichiometric control Linker molecular weight

Differential Deprotection Chemistry: Methyl Ester Hydrolysis Under Basic Conditions vs. Acid-Labile Protecting Groups

The methyl ester terminus of Acid-PEG4-mono-methyl ester undergoes hydrolysis under basic conditions to reveal a second carboxylic acid for subsequent conjugation, whereas the free carboxylic acid at the opposite terminus remains available for immediate amine coupling [1]. This protection strategy differs fundamentally from Boc-protected PEG linkers such as Boc-NH-PEG4-acid, which require acidic conditions for deprotection and may be incompatible with acid-sensitive payloads including certain glycosidic linkages, acetal/ketal protecting groups, or acid-labile prodrug moieties [2].

Protecting group strategy Orthogonal deprotection Conjugate stability

Amphiphilic Balance: PEG4 Hydrophilicity Paired with Methyl Ester Lipophilicity for Optimized Solubility in Mixed Solvent Systems

Acid-PEG4-mono-methyl ester exhibits solubility in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water . This broad solubility profile results from the balanced amphiphilicity of the molecule: the PEG4 chain and terminal carboxylic acid provide aqueous compatibility, while the methyl ester group imparts sufficient organic character for dissolution in nonpolar organic solvents . In contrast, di-acid PEG linkers such as Bis-PEG4-acid, lacking the methyl ester terminus, show reduced solubility in organic solvents, potentially limiting their utility in organic-phase coupling reactions .

Solubility optimization Amphiphilic linker Formulation compatibility

Acid-PEG4-mono-methyl ester: Prioritized Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis for Targets with Sterically Congested Binding Pockets

When developing PROTACs against targets where the E3 ligase binding site or target protein pocket is buried or sterically constrained, Acid-PEG4-mono-methyl ester provides the near-rigid conformational span empirically identified as optimal for enforcing productive ternary complex geometry [1]. The compound's PEG4 length imposes constrained rotational freedom that minimizes off-target collisions and enforces a well-defined inter-ligand distance, which SAR studies show can affect ternary complex residence time by up to an order of magnitude compared to longer linkers [1]. The orthogonal carboxyl/ester functionality further supports rapid library generation by enabling sequential conjugation of diverse E3 ligase ligands and target-binding warheads .

Stepwise Synthesis of Heterobifunctional Bioconjugates Requiring Orthogonal Protection Strategy

For researchers constructing conjugates that require sequential attachment of two distinct payloads or functional groups to a single PEG spacer, Acid-PEG4-mono-methyl ester eliminates the need for separate protecting group introduction steps [1]. The free carboxylic acid couples directly with amine-containing molecules (via EDC or HATU activation) while the methyl ester remains inert, enabling clean first-step conjugation . Subsequent basic hydrolysis reveals the second carboxylic acid for the second coupling step . This orthogonal reactivity reduces total synthetic steps by at least one full protection/deprotection cycle compared to using m-PEG4-acid followed by separate functional group installation [2].

Conjugation of Acid-Sensitive Payloads Requiring Basic Deprotection Conditions

When the payload molecule contains acid-labile functional groups (e.g., glycosides, acetals, ketals, certain prodrug moieties), the methyl ester protecting group of Acid-PEG4-mono-methyl ester offers a critical advantage over Boc-protected alternatives [1]. Deprotection occurs under basic hydrolysis conditions rather than acidic TFA treatment, preserving the structural integrity of acid-sensitive payloads . This compatibility expands the range of conjugatable molecules and enables PROTAC development against targets where acid-labile warheads or E3 ligands are required [2].

ADC Development Requiring PEG4 Baseline Hydrophobicity Reference Point

In antibody-drug conjugate (ADC) programs optimizing linker-payload hydrophilicity to minimize aggregation and improve pharmacokinetics, Acid-PEG4-mono-methyl ester serves as the defined PEG4-length reference standard [1]. Comparative studies demonstrate that PEG8 and PEG12 variants offer progressively lower hydrophobicity and aggregate content relative to PEG4, establishing PEG4 as the baseline for the shorter-linker end of the hydrophilicity continuum [1]. Researchers can use Acid-PEG4-mono-methyl ester-derived conjugates as the comparative control when evaluating whether longer PEG linkers provide sufficient PK advantage to justify increased linker mass and cost [1].

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